

Application Notes and Protocols: GSK1016790A in Primary Human Umbilical Vein Endothelial Cells (HUVECs)

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Compound of Interest

Compound Name: GSK1016790A

Cat. No.: B1672345

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Introduction

GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel highly expressed in Human Umbilical Vein Endothelial Cells (HUVECs). Activation of TRPV4 by **GSK1016790A** leads to a rapid and sustained influx of extracellular calcium (Ca^{2+}), triggering a cascade of downstream signaling events that modulate various endothelial functions.^{[1][2][3]} These application notes provide detailed protocols for studying the effects of **GSK1016790A** on HUVECs, focusing on key applications relevant to vascular biology and drug development.

Mechanism of Action

GSK1016790A binding to the TRPV4 channel induces a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca^{2+} .^{[1][2][3]} This increase in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is the primary trigger for a variety of cellular responses in HUVECs, including the activation of downstream signaling pathways, alterations in endothelial barrier function, and modulation of inflammatory responses. The effects of **GSK1016790A** can be blocked by TRPV4 antagonists such as HC067047 and Ruthenium Red.^{[1][2]}

Diagram of the primary signaling pathway of **GSK1016790A** in HUVECs.



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Caption: **GSK1016790A** activates TRPV4, leading to Ca²⁺ influx and subsequent eNOS activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of **GSK1016790A** on various parameters in HUVECs as reported in the literature.

Table 1: Dose-Dependent Effects of **GSK1016790A** on Intracellular Calcium ([Ca²⁺]_i)

Concentration	Observed Effect	Reference
5 nM	Robust Ca ²⁺ influx	[4]
10 nM	Significant eNOS, Akt, and AMPKα phosphorylation	[5]
30 nM	Robust and sustained Ca ²⁺ increases	[2][6]
100 nM	Near-maximal effect on TRPV4 cytoplasmic aggregation	[1]
0.1 nM - 1 μM	Concentration-dependent increase in whole-cell Ca ²⁺ event frequency (EC ₅₀ = 26.9 nM)	[7]

Table 2: Effects of **GSK1016790A** on Endothelial Barrier Function and Inflammatory Responses

Parameter	Concentration	Incubation Time	Observed Effect	Reference
Transendothelial Electrical Resistance (TER)	30 nM	Minutes to hours	Rapid and transient decrease	[8][9]
Monocyte Adhesion (TNF- α stimulated)	1 nM, 10 nM	2 hours pretreatment	Attenuation of monocyte adhesion	[10]
ICAM-1 and VCAM-1 Expression (TNF- α stimulated)	1 nM, 10 nM	2 hours pretreatment	Decreased mRNA and protein expression	[10]
Apoptosis	30 nM	24 hours	Significant increase in apoptotic cells	[2]
Necrosis	30 nM	24 hours	Promotion of necrosis in a fraction of cells	[2]
Cell Detachment	10 nM	3 hours	Concentration-related detachment from the plate	[11]

Experimental Protocols

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of changes in $[Ca^{2+}]_i$ in HUVECs in response to **GSK1016790A** stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

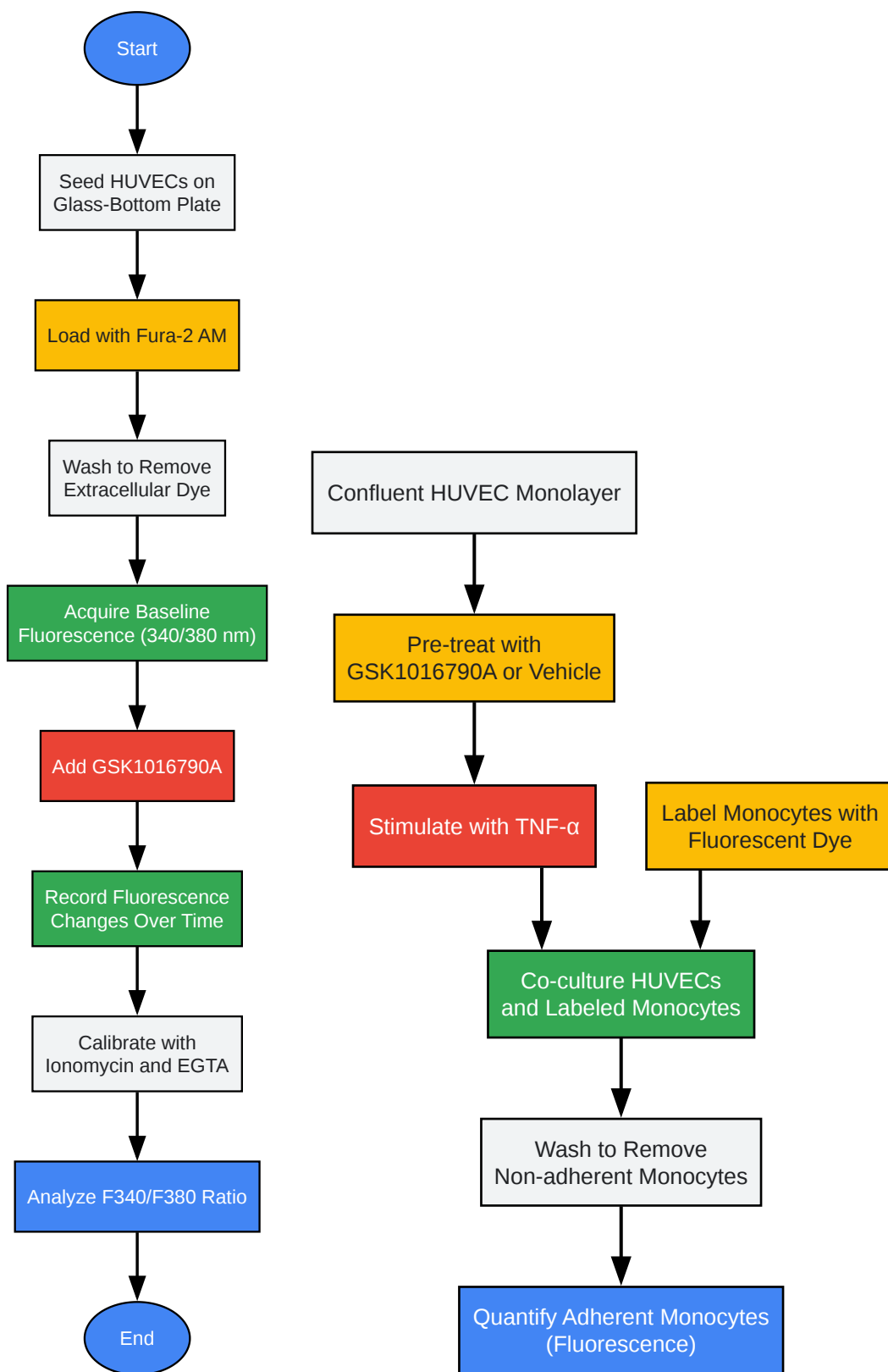
- HUVECs
- Endothelial Cell Growth Medium
- 24-well glass-bottom plates
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose. Adjust to pH 7.4.
- **GSK1016790A** stock solution (in DMSO)
- Fluorescence microscope with dual excitation (340/380 nm) and emission (~510 nm) capabilities.

Protocol:

- Seed HUVECs onto 24-well glass-bottom plates and culture until confluent.
- Prepare a Fura-2 AM loading solution: 1-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBS.
- Aspirate the culture medium and wash the cells once with HBS.
- Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBS to remove extracellular dye.
- Add fresh HBS to the wells.
- Mount the plate on the fluorescence microscope stage.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
- Add **GSK1016790A** to the desired final concentration (e.g., 30 nM) and immediately start recording fluorescence changes over time.

- At the end of the experiment, add ionomycin (to determine F_{max}) followed by a Ca^{2+} -free HBS containing EGTA (to determine F_{min}) for calibration of the Fura-2 ratio to $[Ca^{2+}]_i$.
- Analyze the ratio of fluorescence intensities (F_{340}/F_{380}) to determine the relative changes in $[Ca^{2+}]_i$.

Diagram of the Calcium Imaging Workflow.



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